molecular formula C8H10O3S B3022906 Methyl 3-methoxy-5-methylthiophene-2-carboxylate CAS No. 181063-59-2

Methyl 3-methoxy-5-methylthiophene-2-carboxylate

Cat. No.: B3022906
CAS No.: 181063-59-2
M. Wt: 186.23 g/mol
InChI Key: KDYOUEBKRYTCLS-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-5-methylthiophene-2-carboxylate is a substituted thiophene derivative characterized by a methoxy group at the 3-position and a methyl group at the 5-position of the thiophene ring, with a methyl ester functional group at the 2-position. Thiophene-based compounds are widely studied due to their structural versatility, electronic properties, and applications in pharmaceuticals, agrochemicals, and materials science. For instance, Methyl 3-hydroxy-5-methylthiophene-2-carboxylate (CAS 5556-22-9) shares a nearly identical backbone, differing only in the 3-position substituent (hydroxy vs. methoxy) . Such substitutions significantly influence electronic distribution, solubility, and reactivity, making this compound a candidate for further exploration in synthetic and applied chemistry.

Properties

IUPAC Name

methyl 3-methoxy-5-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-5-4-6(10-2)7(12-5)8(9)11-3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYOUEBKRYTCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570745
Record name Methyl 3-methoxy-5-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181063-59-2
Record name Methyl 3-methoxy-5-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methoxy-5-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Methyl 3-methoxy-5-methylthiophene-2-carboxylate is not well-documented. its biological activities are likely mediated through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of key enzymes . Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Structural Analogues

Substituents on the thiophene ring dictate physicochemical properties and reactivity. Key analogs include:

Compound Name Substituents (Positions) CAS Number Similarity Score* Key References
Methyl 3-hydroxy-5-methylthiophene-2-carboxylate 3-OH, 5-CH₃ 5556-22-9 1.00
Methyl 5-chloro-3-hydroxythiophene-2-carboxylate 3-OH, 5-Cl 96232-69-8 0.83
Methyl 3-amino-5-bromothiophene-2-carboxylate 3-NH₂, 5-Br 107818-55-3 N/A
Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate 5-NH₂, 3-CH₂OCH₃ 712262-13-0 N/A

*Similarity scores from , calculated based on structural and functional group alignment.

  • Methoxy vs.
  • Amino vs. Methoxy Groups: Amino-substituted analogs (e.g., Methyl 3-amino-5-bromothiophene-2-carboxylate) exhibit nucleophilic reactivity, enabling participation in coupling reactions or heterocycle formation, whereas methoxy groups act as electron donors, stabilizing aromatic systems .

Physical and Chemical Properties

Key properties of selected analogs:

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Properties
Methyl 3-hydroxy-5-methylthiophene-2-carboxylate 186.21 Not reported Moderate in DMSO High polarity due to -OH
Methyl 5-chloro-3-hydroxythiophene-2-carboxylate 206.63 Not reported Low in water Electrophilic Cl enhances reactivity
Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate 239.31 Not reported Insoluble in H₂O Conjugated system for optoelectronics
  • Methoxy vs. Chloro Substituents : Chlorine at the 5-position (e.g., 96232-69-8) increases molecular weight and introduces steric and electronic effects, favoring electrophilic substitution reactions . Methoxy groups, by contrast, contribute to resonance stabilization.

Biological Activity

Methyl 3-methoxy-5-methylthiophene-2-carboxylate is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and antifungal activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a thiophene ring substituted with a methoxy group and a methyl group, which contribute to its unique chemical properties. Its molecular formula is C9H10O2SC_9H_{10}O_2S, with a molar mass of approximately 182.24 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 µg/ml
Escherichia coli15 µg/ml
Bacillus subtilis10 µg/ml
Salmonella typhimurium25 µg/ml

The MIC values indicate that this compound has varying degrees of effectiveness against these pathogens, suggesting potential for development as an antimicrobial agent.

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. Preliminary studies suggest it may inhibit the growth of common fungal strains, making it a candidate for further pharmacological studies in the treatment of fungal infections.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study conducted by Ahmed et al. (2020) assessed the antimicrobial efficacy of various thiophene derivatives, including this compound. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with an observed synergy when combined with standard antibiotics .
  • Mechanistic Insights : Research published in the Journal of Medicinal Chemistry explored the interactions between thiophene derivatives and bacterial enzymes. It was found that this compound could potentially inhibit key enzymes involved in bacterial metabolism, thereby exerting its antimicrobial effects .
  • Comparative Analysis : A comparative study highlighted the biological activity of this compound alongside other thiophene derivatives. The study showed that compounds with similar structural motifs exhibited varying degrees of activity, underscoring the importance of specific substituents in enhancing biological efficacy .

Q & A

Q. What are the common synthetic routes for Methyl 3-methoxy-5-methylthiophene-2-carboxylate, and how can their efficiency be evaluated?

Methodological Answer: Synthesis typically involves multi-step reactions starting from substituted thiophene precursors. A plausible route includes:

Thiophene Ring Functionalization : Introducing methoxy and methyl groups via Friedel-Crafts alkylation or nucleophilic substitution .

Esterification : Reaction with methyl chloroformate or methanol under acidic conditions to form the carboxylate ester .

Purification : Column chromatography or recrystallization to isolate the compound.

Q. Efficiency Evaluation Metrics :

  • Yield : Compare isolated yields across methods (e.g., 60–85% for similar thiophene esters ).
  • Purity : Validate via HPLC (retention time consistency) and NMR (absence of extraneous peaks) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks based on substituent effects. For example:
    • Methoxy group: δ ~3.8–4.0 ppm (singlet) in 1H NMR.
    • Thiophene protons: Distinct splitting patterns due to electron-withdrawing carboxylate .
  • FT-IR : Confirm ester C=O stretch (~1700–1750 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]+) and fragmentation patterns .

Q. How should researchers assess the compound’s stability under different storage conditions?

Methodological Answer:

  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures (e.g., stable up to 150°C for similar esters ).
  • Light Sensitivity : Store in amber vials and monitor degradation via UV-Vis (absorbance shifts indicate photolysis) .
  • Hydrolytic Stability : Test in aqueous buffers (pH 2–12) at 25–40°C, analyzing ester hydrolysis via LC-MS .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to identify electrophilic centers (e.g., carboxylate carbon).
  • Frontier Molecular Orbital (FMO) Analysis : Compare HOMO-LUMO gaps to assess susceptibility to nucleophilic attack .
  • Solvent Effects : Use COSMO-RS to model reaction kinetics in polar aprotic solvents (e.g., DMF vs. THF) .

Q. How can crystallographic data resolve contradictions in proposed structural conformations?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Use SHELX software to refine unit cell parameters and validate bond angles/distances.
  • Torsional Analysis : Compare experimental dihedral angles (e.g., thiophene-methoxy plane) with computational predictions .
  • Packing Interactions : Identify π-π stacking or hydrogen-bonding networks that stabilize specific conformations .

Q. Example Workflow :

Grow crystals via slow evaporation (solvent: ethyl acetate/hexane).

Collect diffraction data (resolution ≤ 0.8 Å).

Refine structure using SHELXL , resolving discrepancies between NMR and computational models.

Q. What experimental approaches address inconsistencies in biological activity data for thiophene derivatives?

Methodological Answer:

  • Dose-Response Studies : Re-evaluate IC50 values across multiple cell lines (e.g., cancer vs. normal) to confirm selectivity .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with bioassays .
  • Target Validation : Employ CRISPR knockouts or siRNA silencing to verify putative molecular targets (e.g., kinase inhibition) .

Q. Data Contradiction Analysis :

  • Case Study : If one study reports antiproliferative activity while another does not, assess differences in:
    • Assay Conditions : Serum concentration, incubation time.
    • Compound Purity : Batch-to-batch variability via HPLC .

Q. How can researchers optimize synthetic routes for scalability while maintaining stereochemical integrity?

Methodological Answer:

  • Flow Chemistry : Continuous processing to enhance reproducibility and reduce side reactions .
  • Catalyst Screening : Test Pd/C or enzymes for selective esterification without racemization .
  • In Situ Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-methoxy-5-methylthiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-methoxy-5-methylthiophene-2-carboxylate

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